2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine
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Overview
Description
2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 2 and dimethyl groups at positions 4 and 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, and the reaction temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxyphenyl)ethylamine: Another compound with a methoxyphenyl group, but with different structural features and applications.
3,4-Dihydropyrimidin-2(1H)-one/thione analogs: Compounds with similar heterocyclic structures but different functional groups and biological activities.
Uniqueness
2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group and dimethyl substitutions contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-8-9(2)14-15(12(8)13)10-5-4-6-11(7-10)16-3/h4-7H,13H2,1-3H3 |
InChI Key |
SDPGPNCWJXBTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
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